Hexaarginine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

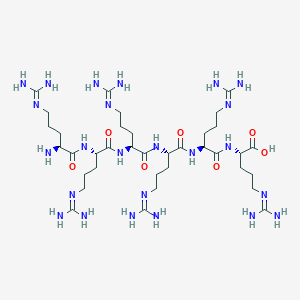

Structure

2D Structure

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H74N24O7/c37-19(7-1-13-50-31(38)39)25(61)56-20(8-2-14-51-32(40)41)26(62)57-21(9-3-15-52-33(42)43)27(63)58-22(10-4-16-53-34(44)45)28(64)59-23(11-5-17-54-35(46)47)29(65)60-24(30(66)67)12-6-18-55-36(48)49/h19-24H,1-18,37H2,(H,56,61)(H,57,62)(H,58,63)(H,59,64)(H,60,65)(H,66,67)(H4,38,39,50)(H4,40,41,51)(H4,42,43,52)(H4,44,45,53)(H4,46,47,54)(H4,48,49,55)/t19-,20-,21-,22-,23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVVDVENEPNODSI-BTNSXGMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)N)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H74N24O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

955.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Gateway Within: A Technical Guide to the Cellular Entry of Hexaarginine Peptides

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hexaarginine (R6) and other arginine-rich cell-penetrating peptides (CPPs) represent a cornerstone of modern drug delivery research, offering a potent mechanism for overcoming the cell membrane barrier. Their ability to transport a diverse array of cargo molecules—from small molecules to large proteins and nucleic acids—into the cytoplasm and nucleus holds immense therapeutic promise. Understanding the precise mechanisms governing their entry is critical for the rational design of more efficient and specific delivery vectors. This technical guide provides an in-depth examination of the core pathways of this compound cellular uptake, detailed experimental protocols for its study, and quantitative data to support a comparative analysis of its efficacy. The prevailing evidence indicates a multi-faceted entry process, dominated by an energy-dependent endocytic pathway, specifically macropinocytosis, which is initiated by electrostatic interactions with cell-surface heparan sulfate proteoglycans.

Core Mechanisms of Cellular Entry

The cellular translocation of this compound is not governed by a single, universal mechanism but rather by a combination of pathways whose dominance can depend on peptide concentration, cargo, and cell type. The two principal mechanisms are energy-dependent endocytosis and direct, energy-independent translocation.

Initial Interaction: The Role of Heparan Sulfate Proteoglycans (HSPGs)

The journey of this compound into the cell begins with a crucial electrostatic interaction at the cell surface. The peptide's positively charged guanidinium side chains bind to the negatively charged sulfate and carboxylate groups of heparan sulfate chains, which are part of transmembrane proteins called heparan sulfate proteoglycans (HSPGs).[1] This interaction serves two primary purposes:

-

Concentration: It effectively concentrates the peptide at the cell surface, increasing the local concentration and facilitating subsequent uptake events.

-

Signaling Induction: This binding is not merely passive; it triggers intracellular signaling cascades that lead to the reorganization of the actin cytoskeleton, a critical prerequisite for macropinocytosis.

Studies using Chinese Hamster Ovary (CHO) cells deficient in glycosaminoglycan (GAG) synthesis have shown dramatically reduced uptake of arginine-rich peptides, confirming the indispensable role of these surface molecules.[2]

The Dominant Pathway: Macropinocytosis

Substantial evidence points to macropinocytosis as the primary route of entry for this compound and other oligoarginines.[1][3] Macropinocytosis is a distinct form of endocytosis characterized by the formation of large, irregular vesicles (macropinosomes) through actin-driven membrane ruffling.[1]

The process is initiated by the aforementioned binding to HSPGs, which activates small Rho-family GTPases like Rac1 and Cdc42.[4] These signaling proteins orchestrate the polymerization and rearrangement of the actin cytoskeleton, leading to the formation of lamellipodia—sheet-like membrane protrusions—that fold back on themselves and fuse with the plasma membrane to engulf large volumes of extracellular fluid containing the peptide.

This pathway is energy-dependent and can be effectively inhibited by compounds that disrupt actin polymerization (e.g., Cytochalasin D) or block the Na+/H+ exchanger crucial for macropinosome formation (e.g., 5-(N-ethyl-N-isopropyl)amiloride, EIPA).[1]

Alternative Pathways: Direct Translocation and Other Endocytic Routes

While macropinocytosis is a major pathway, other mechanisms have been proposed:

-

Direct Translocation: At high concentrations, it is hypothesized that this compound may directly penetrate the plasma membrane in an energy-independent manner. Proposed models include the formation of transient pores or membrane destabilization events. However, this mechanism remains a subject of debate, as early studies suggesting its prominence were later attributed to artifacts from cell fixation techniques.

-

Clathrin-Mediated Endocytosis: Some studies suggest a role for clathrin-mediated endocytosis, another form of receptor-mediated vesicle formation. However, its contribution to this compound uptake is generally considered less significant than macropinocytosis.

Signaling Pathways and Workflow Visualizations

Visualizing the complex biological and experimental processes is key to understanding the mechanism of this compound entry.

Signaling Pathway for Macropinocytic Entry

Caption: this compound binds to HSPGs, triggering Rac1-mediated actin rearrangement and macropinocytosis.

Experimental Workflow for Uptake Inhibition Assay

Caption: A typical workflow for quantifying the inhibition of this compound uptake using flow cytometry.

Quantitative Analysis of this compound Uptake

The efficiency of cellular uptake can be quantified to compare conditions and understand the underlying mechanisms. The following tables summarize key quantitative findings from the literature.

Table 1: Effect of Arginine Chain Length and Modification on Cellular Uptake

| Peptide | Modification | Cell Line | Relative Uptake Efficiency (vs Control/Base) | Reference |

|---|---|---|---|---|

| Hexa-D-arginine | Conjugated to SHAL¹ | Raji (B-cell lymphoma) | ~2-fold increase in binding vs. SHAL alone | [5][6] |

| Hexa-D-arginine | Conjugated to SHAL¹ | Raji (B-cell lymphoma) | ~3-fold increase in retention vs. SHAL alone | [5][6] |

| Penta-arginine (R5) | Dodecanoyl acylation | SK-OV-3 (Ovarian cancer) | ~10.2-fold higher than free fluorophore | [7] |

| Cyclic Penta-arginine | Dodecanoyl acylation | SK-OV-3 (Ovarian cancer) | ~13.7-fold higher than free fluorophore | [7] |

| Hexa-arginine (R6) | - | - | Lowest CP50 (0.8 µM), indicating highest uptake at 60 min | [2] |

¹Selective High Affinity Ligand

Table 2: Inhibition of Arginine-Rich Peptide Uptake by Pathway-Specific Inhibitors

| Peptide | Cell Line | Inhibitor | Concentration | % Inhibition of Uptake (Approx.) | Reference |

|---|---|---|---|---|---|

| Octaarginine (R8) | HeLa | EIPA | 50 µM | > 50% | [1] |

| Octaarginine (R8) | HeLa | Cytochalasin D | 10 µM | ~50% | [1] |

| Octaarginine (R8) | CHO-K1 | EIPA | 100 µM | Significant suppression | [8] |

| R8-modified EVs² | CHO-K1 | EIPA | 100 µM | > 60% | [8] |

²Extracellular Vesicles

Key Experimental Protocols

Detailed and standardized protocols are essential for reproducible research in the field of CPPs.

Synthesis and Labeling of this compound Peptide

Objective: To synthesize hexa-D-arginine and label it with Fluorescein Isothiocyanate (FITC) for visualization. D-isomers are used to minimize proteolytic degradation.

Methodology: Solid-Phase Peptide Synthesis (Fmoc Chemistry)

-

Resin Preparation: Start with a Rink Amide resin, which allows for a C-terminal amide upon cleavage. Swell the resin in dimethylformamide (DMF).

-

Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin using a solution of 20% piperidine in DMF for 15-20 minutes. Wash thoroughly with DMF.

-

Amino Acid Coupling: Couple the first Fmoc-protected D-arginine derivative (e.g., Fmoc-D-Arg(Pbf)-OH) to the resin using a coupling agent like HBTU/HATU and a base such as N,N-Diisopropylethylamine (DIPEA) in DMF. Allow the reaction to proceed for 1-2 hours. Monitor coupling completion with a ninhydrin test.

-

Chain Elongation: Repeat the deprotection (Step 2) and coupling (Step 3) steps for the subsequent five D-arginine residues.

-

N-terminal Labeling: After the final D-arginine is coupled and deprotected, prepare a solution of FITC (3 molar excess) and DIPEA (6 molar excess) in DMF. Add this solution to the resin and incubate in the dark with agitation for 2-4 hours at room temperature.

-

Cleavage and Deprotection: Wash the resin extensively with DMF and dichloromethane (DCM). Cleave the peptide from the resin and remove the side-chain protecting groups (Pbf) simultaneously using a cleavage cocktail (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)) for 2-3 hours.

-

Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and dissolve the pellet in a water/acetonitrile mixture. Purify the FITC-labeled hexa-D-arginine using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Verification: Confirm the identity and purity of the final product by mass spectrometry (e.g., ESI-MS) and analytical HPLC.

Quantitative Cellular Uptake Assay via Flow Cytometry

Objective: To quantify the mean fluorescence intensity of a cell population after treatment with a fluorescently labeled this compound peptide.

Methodology:

-

Cell Preparation: Seed cells (e.g., HeLa, CHO-K1) in a 24-well plate at a density of 5 x 10⁴ cells/well. Culture for 24 hours at 37°C and 5% CO₂ to allow for adherence.

-

Inhibition Pre-treatment (Optional): If testing inhibitors, remove the culture medium and pre-incubate the cells with the inhibitor (e.g., 100 µM EIPA) in serum-free medium for 30 minutes at 37°C.

-

Peptide Incubation: Prepare a solution of FITC-R6 in serum-free medium at the desired final concentration (e.g., 1-10 µM). Remove the medium from the cells and add the peptide solution. Incubate for a defined period (e.g., 1 hour) at 37°C. As a negative control, include an untreated well of cells. For an energy-dependence control, incubate a set of cells at 4°C.

-

Washing: After incubation, aspirate the peptide solution. Wash the cells three times with 1 mL of ice-cold Phosphate-Buffered Saline (PBS) to remove non-internalized peptide. A final wash with a heparin sulfate solution (20 U/mL in PBS) can be used to displace surface-bound peptide.

-

Cell Detachment: Add 100 µL of 0.25% Trypsin-EDTA to each well and incubate for 3-5 minutes at 37°C to detach the cells. Neutralize the trypsin with 400 µL of complete culture medium.

-

Sample Preparation: Transfer the cell suspension to flow cytometry tubes. Centrifuge at 300 x g for 5 minutes at 4°C. Discard the supernatant and resuspend the cell pellet in 500 µL of cold flow cytometry buffer (e.g., PBS with 1% BSA).

-

Data Acquisition: Analyze the samples on a flow cytometer. Use an argon laser for excitation (488 nm) and detect emission in the appropriate channel for FITC (typically ~520 nm). Collect data for at least 10,000 events per sample.

-

Data Analysis: Gate the live cell population using forward and side scatter plots. Determine the mean fluorescence intensity (MFI) of the gated population for each sample. Normalize the MFI of treated samples to the MFI of the untreated control.

Intracellular Localization via Live-Cell Confocal Microscopy

Objective: To visualize the subcellular localization of fluorescently labeled this compound in real-time.

Methodology:

-

Cell Preparation: Seed cells on glass-bottom confocal dishes 24-48 hours prior to the experiment to achieve 60-70% confluency.

-

Microscope Setup: Place the dish on the stage of a confocal microscope equipped with an environmental chamber pre-warmed to 37°C with 5% CO₂.

-

Peptide Preparation: Dilute the stock solution of fluorescently labeled R6 (e.g., FITC-R6) to the desired final concentration in pre-warmed live-cell imaging medium (e.g., phenol red-free DMEM).

-

Imaging:

-

Acquire a baseline image of the cells before adding the peptide.

-

Carefully remove the existing medium and replace it with the medium containing the peptide.

-

Immediately begin time-lapse imaging. Set the microscope to acquire images at regular intervals (e.g., every 1-5 minutes) for the duration of the experiment (e.g., 1-2 hours).

-

Use the appropriate laser line for excitation (e.g., 488 nm for FITC) and set the emission detector to capture the fluorescence signal.

-

Optionally, co-stain with live-cell organelle markers (e.g., LysoTracker Red for lysosomes) to assess co-localization. If co-staining, use sequential scanning to prevent spectral bleed-through.

-

-

Image Analysis: Analyze the resulting image series to observe the dynamics of peptide internalization. Look for characteristic patterns, such as initial binding to the membrane followed by the appearance of fluorescent puncta within the cytoplasm, which is indicative of endosomal entrapment.

Conclusion and Future Directions

The cellular entry of this compound is a complex, dynamic process primarily driven by an initial electrostatic interaction with cell-surface HSPGs, which subsequently triggers macropinocytosis. While direct translocation may occur under specific conditions, endocytic pathways represent the more dominant and physiologically relevant route of internalization. The quantitative data and detailed protocols provided herein serve as a robust foundation for researchers aiming to harness the power of these peptides for intracellular delivery.

Future research should focus on elucidating the precise signaling events downstream of HSPG binding, further quantifying the contribution of different uptake pathways across a wider range of cell types, and developing strategies to enhance the most challenging step for therapeutic efficacy: the escape of the peptide and its cargo from endosomal vesicles into the cytosol. A deeper mechanistic understanding will undoubtedly accelerate the translation of this compound-based vectors from the laboratory to clinical applications.

References

- 1. benchchem.com [benchchem.com]

- 2. Determining the macropinocytic index of cancer cells through a quantitative image-based assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cellular Uptake of Peptides by Confocal Microscopy | Springer Nature Experiments [experiments.springernature.com]

- 5. Hexa-arginine enhanced uptake and residualization of selective high affinity ligands by Raji lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hexa-arginine enhanced uptake and residualization of selective high affinity ligands by Raji lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Image-based Quantification of Macropinocytosis Using Dextran Uptake into Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Arginine-rich cell-penetrating peptide-modified extracellular vesicles for active macropinocytosis induction and efficient intracellular delivery - PMC [pmc.ncbi.nlm.nih.gov]

The Advent of a Cellular Chariot: Unraveling the Discovery and Origins of Hexaarginine as a Cell-Penetrating Peptide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The ability to transport therapeutic molecules across the cellular membrane is a cornerstone of modern drug development. Cell-penetrating peptides (CPPs), short amino acid sequences with the remarkable ability to traverse biological membranes, have emerged as powerful tools to overcome this fundamental barrier. Among the most potent and widely studied CPPs are the oligoarginine series, with hexaarginine (R6) standing out as a canonical example. This technical guide delves into the discovery and origin of this compound as a CPP, providing a comprehensive overview of the seminal studies, experimental methodologies, and the mechanistic understanding of its cellular uptake.

From Viral Proteins to Arginine-Rich Motifs: The Genesis of CPPs

The story of CPPs begins not with synthetic peptides, but with the observation of naturally occurring proteins that could seemingly defy the cell's gatekeepers. In the late 1980s, researchers discovered that the trans-activating transcriptional activator (Tat) protein from the Human Immunodeficiency Virus type 1 (HIV-1) could enter cells and translocate to the nucleus. This groundbreaking discovery paved the way for the identification of the protein transduction domain (PTD) within Tat, a short, basic region rich in arginine and lysine residues (RKKRRQRRR) responsible for its cell-penetrating properties.

Subsequent research in the late 1990s and early 2000s sought to dissect the structural requirements for this remarkable cell-penetrating ability. A pivotal moment in this exploration came from the systematic investigation of synthetic peptides composed of repeating cationic amino acids. These studies aimed to identify the minimal and optimal sequences for efficient cellular uptake, moving beyond the complexity of the full Tat peptide.

The Emergence of Oligoarginines: A Systematic Quest for Potency

The early 2000s marked a turning point with the publication of seminal works by the groups of Wender, Mitchell, and Rothbard, who systematically evaluated a series of oligoarginine peptides. Their research demonstrated that short polymers of arginine were not only capable of cellular entry but were significantly more efficient than the original Tat-derived peptide.

A key finding from these studies was that the guanidinium headgroup of arginine is the critical structural component responsible for the enhanced cellular uptake, more so than just the positive charge provided by other basic amino acids like lysine. Peptides of varying arginine lengths were synthesized and their uptake efficiencies were rigorously compared. This systematic approach revealed that while shorter oligomers (less than six arginines) were largely ineffective, a clear length-dependent increase in uptake was observed, with this compound (R6) and its longer counterparts (up to nonaarginine, R9) exhibiting robust cell-penetrating capabilities. In fact, nona-arginine (R9) was found to be over 20-fold more efficient at cellular uptake than the parent Tat(49-57) sequence[1].

These foundational studies established oligoarginines, including this compound, as a new and highly efficient class of CPPs, sparking a wave of research into their mechanism of action and their potential as drug delivery vectors.

Quantitative Analysis of this compound's Cellular Uptake

The efficacy of a CPP is fundamentally determined by its ability to be internalized by cells. The early studies on this compound and other oligoarginines employed quantitative methods to assess and compare their uptake efficiencies.

| Peptide | Relative Cellular Uptake | Cell Line | Methodology | Reference |

| Tat(49-57) | Baseline | Jurkat | Flow Cytometry | Wender et al., 2000[1] |

| Nona-arginine (R9) | ~20-fold > Tat(49-57) | Jurkat | Flow Cytometry | Wender et al., 2000[1] |

| Hexa-D-arginine | 2-fold > Parent Molecule | Raji | Whole cell binding assay | DeNardo et al., 2009[2] |

| Hexa-D-arginine | 3-fold higher retention | Raji | Whole cell binding assay | DeNardo et al., 2009[2] |

Table 1: Comparative cellular uptake of oligoarginine peptides from seminal studies.

Deciphering the Entry Mechanism: Signaling Pathways of this compound Uptake

The mechanism by which this compound and other oligoarginines traverse the cell membrane has been a subject of intense investigation. While initial hypotheses suggested a direct, energy-independent translocation, a significant body of evidence now points towards an energy-dependent endocytic pathway.

A key initial step in the uptake process is the interaction of the positively charged guanidinium groups of this compound with negatively charged heparan sulfate proteoglycans (HSPGs) on the cell surface. This interaction is believed to induce clustering of HSPGs, particularly syndecan-4, which acts as a primary receptor for oligoarginine uptake.

The clustering of syndecan-4 initiates a downstream signaling cascade. This involves the recruitment and activation of protein kinase Cα (PKCα) to the cytoplasmic domain of syndecan-4. The activation of PKCα, in turn, is thought to trigger macropinocytosis, a form of endocytosis characterized by the formation of large, fluid-filled vesicles (macropinosomes) that engulf the peptide and its associated cargo from the extracellular medium.

Caption: Signaling pathway for this compound uptake.

Experimental Protocols: The Methodologies Behind the Discoveries

The following sections detail the key experimental protocols that were instrumental in the discovery and characterization of this compound as a CPP.

Peptide Synthesis and Labeling

Objective: To synthesize this compound peptide and label it with a fluorescent probe for visualization and quantification.

Protocol:

-

Solid-Phase Peptide Synthesis (SPPS): this compound (RRRRRR) is synthesized on a solid support resin (e.g., Rink amide resin) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

-

Amino Acid Coupling: The protected arginine residues (e.g., Fmoc-Arg(Pbf)-OH) are sequentially coupled to the growing peptide chain.

-

Fluorescent Labeling: A fluorescent dye, such as 5(6)-carboxyfluorescein (FAM), is coupled to the N-terminus of the resin-bound peptide.

-

Cleavage and Deprotection: The peptide is cleaved from the resin and all protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid, triisopropylsilane, and water).

-

Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The identity and purity of the labeled peptide are confirmed by mass spectrometry and analytical RP-HPLC.

Caption: Workflow for this compound synthesis and labeling.

Cellular Uptake Quantification by Flow Cytometry

Objective: To quantify the amount of fluorescently labeled this compound internalized by cells.

Protocol:

-

Cell Culture: Jurkat cells (or other suitable cell lines) are cultured in appropriate media to a density of approximately 1 x 10^6 cells/mL.

-

Incubation: Cells are incubated with varying concentrations of fluorescein-labeled this compound (e.g., 1-25 µM) for a specific time (e.g., 30 minutes) at 37°C.

-

Washing: After incubation, the cells are washed multiple times with cold phosphate-buffered saline (PBS) to remove non-internalized peptide.

-

Trypan Blue Quenching: To quench the fluorescence of any remaining surface-bound peptide, cells are briefly treated with Trypan Blue solution.

-

Flow Cytometry Analysis: The fluorescence intensity of individual cells is measured using a flow cytometer. The mean fluorescence intensity of the cell population is used as a measure of cellular uptake.

Subcellular Localization by Confocal Microscopy

Objective: To visualize the intracellular distribution of this compound.

Protocol:

-

Cell Seeding: Adherent cells (e.g., HeLa cells) are seeded on glass coverslips and allowed to attach overnight.

-

Incubation: Cells are incubated with fluorescently labeled this compound under the same conditions as for flow cytometry.

-

Washing and Fixation: Cells are washed with PBS and then fixed with a solution of 4% paraformaldehyde in PBS.

-

Nuclear Staining: The cell nuclei are counterstained with a DNA-binding dye such as DAPI.

-

Mounting and Imaging: The coverslips are mounted on microscope slides and imaged using a confocal laser scanning microscope. Z-stack images are acquired to determine the three-dimensional localization of the peptide within the cells.

Cytotoxicity Assay

Objective: To assess the potential toxicity of this compound to cells.

Protocol:

-

Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density.

-

Treatment: Cells are treated with a range of concentrations of this compound for a specified duration (e.g., 24 hours).

-

MTT Assay:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

A solubilization solution is added to dissolve the formazan crystals.

-

The absorbance at 570 nm is measured using a microplate reader.

-

-

Data Analysis: Cell viability is expressed as a percentage of the untreated control.

Conclusion: A Versatile Tool for Intracellular Delivery

The discovery of this compound as a potent CPP was a landmark achievement in the field of drug delivery. Stemming from the initial observations of viral protein transduction, the systematic investigation of oligoarginine peptides revealed the critical role of the guanidinium group and established a new class of highly efficient molecular transporters. The detailed experimental protocols developed during these early studies have become standard methods for evaluating CPPs. The ongoing elucidation of its uptake mechanism, involving heparan sulfate proteoglycans and a PKCα-mediated endocytic pathway, continues to provide a deeper understanding of how to harness these powerful molecules for therapeutic benefit. For researchers and drug development professionals, this compound and its derivatives represent a robust and versatile platform for the intracellular delivery of a wide range of therapeutic agents, with the potential to address numerous unmet medical needs.

References

- 1. The design, synthesis, and evaluation of molecules that enable or enhance cellular uptake: peptoid molecular transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hexa-arginine enhanced uptake and residualization of selective high affinity ligands by Raji lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Hexaarginine's Role in Enhancing Cellular Uptake: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cell-penetrating peptides (CPPs) have emerged as powerful tools for overcoming the cell membrane barrier, facilitating the intracellular delivery of a wide array of therapeutic and diagnostic agents. Among these, arginine-rich peptides, and specifically hexaarginine, have garnered significant attention due to their high efficiency in traversing cellular membranes. This technical guide provides an in-depth exploration of the mechanisms by which this compound enhances cellular uptake, the critical role of cell surface proteoglycans, quantitative insights into its efficacy, and detailed protocols for experimental validation.

Introduction

The plasma membrane presents a formidable barrier to the intracellular delivery of many potentially therapeutic molecules, particularly large and hydrophilic compounds such as proteins, nucleic acids, and certain small molecule drugs. This compound, a short peptide consisting of six consecutive arginine residues, is a cationic CPP that has been demonstrated to significantly enhance the cellular uptake of various cargo molecules.[1] The positively charged guanidinium group of the arginine side chain is the critical structural component responsible for this biological activity.[2] Understanding the molecular mechanisms underpinning this compound-mediated delivery is crucial for the rational design and optimization of novel drug delivery systems. This guide will delve into the primary pathways of this compound uptake, the key molecular interactions involved, and provide practical guidance for researchers in the field.

Mechanisms of Cellular Uptake

The cellular internalization of this compound and other arginine-rich CPPs is a complex process that is not fully elucidated and is often debated. The primary mechanisms can be broadly categorized into two main pathways: direct translocation across the plasma membrane and endocytosis.[3][4] The prevalence of each pathway can depend on several factors, including the concentration of the peptide, the nature of the cargo, and the cell type.

Direct Translocation

Direct translocation, also referred to as transduction, is an energy-independent process where the peptide directly penetrates the lipid bilayer of the cell membrane to enter the cytoplasm.[5][6] This mechanism is thought to occur at higher concentrations of the CPP.[6] The proposed models for direct translocation include the formation of transient pores or inverted micelles.[2][6] The strong electrostatic interactions between the positively charged guanidinium groups of this compound and the negatively charged components of the cell membrane, such as phospholipids, are believed to be the driving force for this process.[2] Some studies suggest that this pathway is independent of endocytosis, as uptake is not inhibited at low temperatures or by pharmacological inhibitors of endocytic pathways.[5][7]

Endocytosis

Endocytosis is an energy-dependent process where the cell internalizes substances by engulfing them in a vesicle.[3] For arginine-rich CPPs, endocytosis is now widely accepted as a major internalization pathway.[8] Several distinct endocytic pathways have been implicated in the uptake of arginine-rich peptides:

-

Macropinocytosis: This is a form of fluid-phase endocytosis that involves the formation of large, irregular vesicles called macropinosomes.[9] The process is initiated by actin-driven membrane ruffling.[10] The uptake of octa-arginine has been shown to be significantly suppressed by inhibitors of macropinocytosis, suggesting its importance in the internalization of arginine-rich CPPs.[8]

-

Clathrin-Mediated Endocytosis: This pathway involves the formation of clathrin-coated pits at the plasma membrane, which invaginate to form clathrin-coated vesicles.[11] Recent evidence has identified syndecan-4, a heparan sulfate proteoglycan, as a receptor for the clathrin-mediated endocytosis of octa-arginine.[11][12][13]

-

Caveolin-Mediated Endocytosis: This process involves flask-shaped invaginations of the plasma membrane called caveolae, which are rich in cholesterol and sphingolipids.[14] While some reports have suggested the involvement of this pathway for certain CPPs, other studies using cells lacking caveolin have shown that it is not essential for the uptake of the TAT peptide, another arginine-rich CPP.[7]

It is important to note that once internalized via endocytosis, the CPP and its cargo are enclosed within endosomes. For the cargo to exert its biological effect, it must escape the endosome and reach its target in the cytoplasm or nucleus. This endosomal escape is considered a significant bottleneck in the efficiency of CPP-mediated delivery.[8][15]

The Crucial Role of Heparan Sulfate Proteoglycans

Heparan sulfate proteoglycans (HSPGs) are glycoproteins present on the surface of most animal cells and are known to play a critical role in the initial interaction and subsequent uptake of arginine-rich CPPs.[16][17] The negatively charged heparan sulfate chains of HSPGs interact electrostatically with the positively charged guanidinium groups of this compound. This interaction is believed to concentrate the peptide at the cell surface, thereby facilitating its subsequent internalization through either direct translocation or endocytosis.

Among the different families of HSPGs, syndecans have been identified as key players in the uptake of arginine-rich peptides.[16][17] Specifically, syndecan-4 has been identified as a primary receptor for the clathrin-mediated endocytosis of octa-arginine.[11][12][13] The binding of the peptide to syndecan-4 is thought to trigger clustering of the proteoglycan, initiating the endocytic process.

Quantitative Data Summary

The enhancement of cellular uptake by this compound has been quantified in several studies. The following tables summarize key findings. It is important to note that much of the quantitative data available is for octa-arginine (R8), a closely related and more extensively studied CPP. Where this compound (R6)-specific data is available, it is explicitly stated.

| Parameter | This compound (R6) Conjugate | Control (Unconjugated Molecule) | Fold Increase | Cell Line | Reference |

| Cellular Binding | 111In-labeled SHAL-R6 | 111In-labeled SHAL | ~2-fold | Raji (B-cell lymphoma) | [1] |

| Cellular Retention (after wash) | 111In-labeled SHAL-R6 | 111In-labeled SHAL | ~3-fold | Raji (B-cell lymphoma) | [1] |

| Arginine Peptide | Relative Uptake Efficiency | Observations | Reference |

| Di-arginine (R2) | Lower | A minimum of hexa-arginine was previously suggested to be necessary for efficient uptake, though a di-arginine-histidine construct has shown enhanced uptake. | [18] |

| Hexa-arginine (R6) | Effective | Sufficient for endosomal escape and cytosolic delivery. | [19] |

| Octa-arginine (R8) | High | Often used as a standard for high-efficiency CPPs. | [11][12][13] |

Signaling Pathways and Visualizations

The internalization of this compound, particularly through endocytic pathways, involves the activation of specific cellular signaling cascades.

Syndecan-4 Mediated Clathrin-Dependent Endocytosis

The interaction of arginine-rich peptides with syndecan-4 initiates a signaling cascade that leads to clathrin-mediated endocytosis. This process involves the recruitment of adaptor proteins and the formation of a clathrin-coated pit.

Macropinocytosis Induction

Macropinocytosis is a complex process involving significant membrane rearrangement driven by the actin cytoskeleton. The signaling cascade often involves the activation of small GTPases like Rac1 and kinases such as PI3K and PKC.

Experimental Protocols

The following protocols provide a framework for quantifying the cellular uptake of this compound and its conjugates.

Quantification of Cellular Uptake by Flow Cytometry

This protocol describes the use of flow cytometry to quantify the uptake of a fluorescently labeled this compound peptide.

Materials:

-

Fluorescently labeled this compound (e.g., FITC-R6)

-

Target cells in suspension

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA (for adherent cells)

-

Flow cytometer

-

96-well round-bottom plates or flow cytometry tubes

Procedure:

-

Cell Preparation:

-

For suspension cells, count and adjust the cell density to 1 x 10^6 cells/mL in complete culture medium.

-

For adherent cells, seed cells in a 24-well plate to reach 80-90% confluency on the day of the experiment.

-

-

Peptide Incubation:

-

Prepare serial dilutions of the fluorescently labeled this compound in serum-free culture medium at desired concentrations (e.g., 1, 5, 10, 20 µM).

-

For suspension cells, add 100 µL of the cell suspension to each well of a 96-well plate. Add 100 µL of the peptide solution to each well.

-

For adherent cells, aspirate the culture medium and add the peptide solution to each well.

-

Incubate the cells for a defined period (e.g., 1-4 hours) at 37°C in a CO2 incubator. Include a negative control of untreated cells.

-

-

Washing:

-

For suspension cells, centrifuge the plate at 300 x g for 5 minutes and discard the supernatant. Wash the cells three times with 200 µL of cold PBS.

-

For adherent cells, aspirate the peptide solution and wash the cells three times with cold PBS.

-

-

Cell Detachment (for adherent cells):

-

Add an appropriate volume of Trypsin-EDTA to each well and incubate at 37°C until the cells detach.

-

Neutralize the trypsin with complete culture medium and transfer the cell suspension to flow cytometry tubes.

-

-

Flow Cytometry Analysis:

-

Resuspend the cell pellets in 300-500 µL of PBS.

-

Analyze the cell samples on a flow cytometer, measuring the fluorescence intensity in the appropriate channel (e.g., FITC channel).

-

Record the mean fluorescence intensity (MFI) for each sample. The MFI is proportional to the amount of internalized peptide.

-

Visualization of Cellular Uptake by Confocal Microscopy

This protocol allows for the visualization of the intracellular localization of fluorescently labeled this compound.

Materials:

-

Fluorescently labeled this compound (e.g., FITC-R6)

-

Target cells

-

Glass-bottom culture dishes or coverslips

-

Complete cell culture medium

-

PBS

-

4% Paraformaldehyde (PFA) in PBS

-

DAPI or Hoechst stain for nuclear counterstaining

-

Mounting medium

-

Confocal microscope

Procedure:

-

Cell Seeding:

-

Seed cells on glass-bottom dishes or coverslips and allow them to adhere and grow to 50-70% confluency.

-

-

Peptide Incubation:

-

Prepare a solution of fluorescently labeled this compound in serum-free medium at the desired concentration.

-

Aspirate the culture medium from the cells and add the peptide solution.

-

Incubate for the desired time (e.g., 1-4 hours) at 37°C.

-

-

Washing:

-

Aspirate the peptide solution and wash the cells three times with PBS.

-

-

Fixation:

-

Fix the cells by adding 4% PFA and incubating for 15 minutes at room temperature.

-

-

Permeabilization (Optional):

-

For intracellular antibody staining, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

-

Nuclear Staining:

-

Wash the cells with PBS and incubate with a DAPI or Hoechst solution for 5-10 minutes to stain the nuclei.

-

-

Mounting and Imaging:

-

Wash the cells with PBS and mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Visualize the cells using a confocal microscope. Acquire images in the channels corresponding to the peptide's fluorophore and the nuclear stain. Z-stack imaging can be performed to confirm intracellular localization.

-

Conclusion

This compound is a highly effective cell-penetrating peptide that enhances the cellular uptake of a diverse range of molecules. Its internalization is mediated by a combination of direct translocation and endocytic pathways, with heparan sulfate proteoglycans playing a pivotal role in the initial cell surface interaction. The quantitative data available, though more extensive for octa-arginine, clearly demonstrates the significant potential of this compound in drug delivery. The experimental protocols provided in this guide offer a robust framework for researchers to investigate and optimize this compound-based delivery systems. A thorough understanding of the mechanisms and signaling pathways involved will continue to drive the development of more efficient and targeted intracellular therapies.

References

- 1. Hexa-arginine enhanced uptake and residualization of selective high affinity ligands by Raji lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Membrane Internalization Mechanisms and Design Strategies of Arginine-Rich Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bio-Membrane Internalization Mechanisms of Arginine-Rich Cell-Penetrating Peptides in Various Species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Current Understanding of Direct Translocation of Arginine-Rich Cell-Penetrating Peptides and Its Internalization Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cell entry of arginine-rich peptides is independent of endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. BJNANO - Internalization mechanisms of cell-penetrating peptides [beilstein-journals.org]

- 7. Cell Entry of Arginine-rich Peptides Is Independent of Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Delivery of Macromolecules Using Arginine-Rich Cell-Penetrating Peptides: Ways to Overcome Endosomal Entrapment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Macropinocytosis as a cell entry route for peptide-functionalized and bystander nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Signaling Pathways that Regulate Macropinocytosis in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Syndecan-4 Is a Receptor for Clathrin-Mediated Endocytosis of Arginine-Rich Cell-Penetrating Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]

- 14. Caveolin-Mediated Endocytosis: Bacterial Pathogen Exploitation and Host–Pathogen Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Octaarginine- and octalysine-modified nanoparticles have different modes of endosomal escape - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Contribution of syndecans to cellular uptake and fibrillation of α-synuclein and tau - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The signalling mechanisms of syndecan heparan sulphate proteoglycans - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Arginine-tagging of polymeric nanoparticles via histidine to improve cellular uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Unlocking endosomal entrapment with supercharged arginine-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]

Biophysical Properties of Hexaarginine Peptides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexaarginine (R6), a member of the cell-penetrating peptide (CPP) family, has garnered significant attention within the scientific community for its remarkable ability to traverse cellular membranes and facilitate the intracellular delivery of a wide array of cargo molecules. This technical guide provides a comprehensive overview of the core biophysical properties of this compound peptides. It delves into their structural characteristics, mechanisms of cellular uptake, interactions with lipid membranes, and potential applications in drug delivery. Detailed experimental protocols for key characterization techniques are provided, and quantitative data are summarized to offer a comparative perspective. Furthermore, signaling pathways and experimental workflows are visually represented to enhance understanding.

Introduction

Cell-penetrating peptides are short peptides that can translocate across the plasma membrane of eukaryotic cells and deliver various molecular cargoes, ranging from small molecules to large proteins and nanoparticles, into the cytoplasm or cell nucleus. Among these, arginine-rich CPPs, such as this compound, have demonstrated particularly efficient cell entry. The positively charged guanidinium group of arginine is a critical structural component responsible for this biological activity. Understanding the biophysical properties of this compound is paramount for its effective utilization as a delivery vector in therapeutic and diagnostic applications.

Structural Properties

The conformation of this compound peptides is highly dependent on their environment. In aqueous solutions at physiological pH, these peptides typically adopt a random coil conformation. However, upon interaction with the hydrophobic environment of a lipid membrane, they can undergo a conformational change, sometimes adopting helical structures like a polyproline type II helix. This conformational flexibility is crucial for their ability to interact with and traverse the cell membrane.

Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is a powerful technique to study the secondary structure of peptides.

Experimental Protocol: Circular Dichroism (CD) Spectroscopy of this compound

-

Sample Preparation:

-

Dissolve the synthesized and purified this compound peptide in a suitable buffer. A 10 mM phosphate buffer is often ideal due to its low absorbance in the far-UV region. Avoid buffers with high chloride concentrations.

-

The final peptide concentration should be in the range of 0.1 mg/mL for measurements in a 1 mm pathlength cuvette. An accurate determination of the peptide concentration is crucial for calculating molar ellipticity.

-

-

Instrument Setup:

-

Use a calibrated CD spectrometer.

-

Set the wavelength range for scanning, typically from 190 nm to 260 nm for secondary structure analysis.

-

Set the scanning speed, bandwidth, and response time according to the instrument's specifications to ensure a good signal-to-noise ratio. Multiple scans (e.g., 10-30) are usually averaged to improve data quality.

-

-

Data Acquisition:

-

Record a baseline spectrum of the buffer alone in the same cuvette.

-

Record the CD spectrum of the this compound solution.

-

To study conformational changes upon membrane interaction, the peptide can be titrated with lipid vesicles (e.g., large unilamellar vesicles, LUVs), and spectra can be recorded at different peptide-to-lipid ratios.

-

-

Data Analysis:

-

Subtract the buffer baseline spectrum from the peptide spectrum.

-

Convert the observed ellipticity (in millidegrees) to molar ellipticity ([θ]) using the following formula: [θ] = (θ * 100) / (c * l * n) where θ is the observed ellipticity in degrees, c is the molar concentration of the peptide, l is the path length of the cuvette in centimeters, and n is the number of amino acid residues.

-

The resulting spectrum can be analyzed using deconvolution software to estimate the percentage of different secondary structure elements (α-helix, β-sheet, random coil).

-

Interaction with Cell Membranes

The interaction of this compound with the cell membrane is the initial and most critical step for its internalization. This interaction is primarily driven by electrostatic forces between the positively charged guanidinium groups of the arginine residues and the negatively charged components of the cell surface, such as heparan sulfate proteoglycans (HSPGs) and anionic phospholipids.

Binding Affinity to Model Membranes

Isothermal Titration Calorimetry (ITC) is a technique used to determine the thermodynamic parameters of binding interactions, including the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction between a peptide and a lipid membrane.

Experimental Protocol: Isothermal Titration Calorimetry (ITC) for this compound-Lipid Interaction

-

Sample Preparation:

-

Prepare large unilamellar vesicles (LUVs) with a defined lipid composition (e.g., POPC/POPG 3:1) by extrusion.

-

Prepare a solution of this compound peptide. Both the peptide and lipid vesicles should be in the same degassed buffer (e.g., 50 mM sodium phosphate, pH 7.0) to minimize heat of dilution effects.

-

Typical concentrations are 20-80 µM for the peptide in the sample cell and 10 mM for the lipid suspension in the injection syringe.

-

-

Instrument Setup:

-

Set the experimental temperature (e.g., 25°C).

-

Set the stirring speed to ensure proper mixing without generating excessive heat.

-

Define the injection volume and spacing. Typically, 10-20 µL aliquots of the lipid suspension are injected into the peptide solution at intervals of 180-240 seconds.

-

-

Data Acquisition:

-

Perform a control titration by injecting the lipid suspension into the buffer alone to determine the heat of dilution.

-

Perform the main titration by injecting the lipid suspension into the this compound solution.

-

-

Data Analysis:

-

Subtract the heat of dilution from the raw titration data.

-

Integrate the heat change for each injection.

-

Fit the integrated data to a suitable binding model (e.g., one-site binding model) using the instrument's software to determine the binding affinity (Ka, from which Kd = 1/Ka), enthalpy (ΔH), and stoichiometry (n).

-

Table 1: Binding Affinities of Arginine-Rich Peptides to Model Membranes

| Peptide | Lipid Composition | Technique | Binding Affinity (Kd) | Reference |

| Nonaarginine (R9) | POPC/POPG (75:25) | ITC | 12.2 µM | [1] |

| Nonaarginine (R9) | Heparan Sulfate | ITC | 0.32 µM | [1] |

Membrane Perturbation

This compound peptides can induce perturbations in the lipid bilayer, which can range from membrane thinning to the formation of transient pores. These effects are crucial for the direct translocation of the peptide and its cargo across the membrane.

Experimental Protocol: Membrane Leakage Assay

-

Vesicle Preparation:

-

Prepare LUVs encapsulating a fluorescent dye at a self-quenching concentration (e.g., calcein or ANTS/DPX).

-

Remove the unencapsulated dye by size-exclusion chromatography.

-

-

Fluorescence Measurement:

-

Dilute the dye-loaded vesicles in a buffer to a suitable concentration in a cuvette.

-

Monitor the fluorescence intensity over time using a spectrofluorometer at the appropriate excitation and emission wavelengths for the chosen dye.

-

Add the this compound peptide to the vesicle suspension at various concentrations.

-

Record the increase in fluorescence intensity as the dye is released from the vesicles and its self-quenching is relieved.

-

To determine 100% leakage, add a detergent (e.g., Triton X-100) at the end of the experiment to completely lyse the vesicles.

-

-

Data Analysis:

-

Calculate the percentage of leakage at each peptide concentration and time point using the formula: % Leakage = [(F - F0) / (F100 - F0)] * 100 where F is the fluorescence at a given time, F0 is the initial fluorescence, and F100 is the fluorescence after adding detergent.

-

Mechanisms of Cellular Uptake

This compound peptides can enter cells through two main pathways: energy-dependent endocytosis and energy-independent direct translocation. The predominant pathway often depends on the peptide concentration, the cell type, and the nature of the attached cargo.

Endocytosis

At lower concentrations, endocytosis is a major route for the internalization of this compound. The initial interaction with cell surface heparan sulfate proteoglycans can trigger endocytic processes, including macropinocytosis.

Signaling Pathway of Arginine-Rich Peptide Internalization via HSPGs

HSPG-mediated endocytosis of this compound.

Direct Translocation

At higher concentrations, this compound can directly penetrate the plasma membrane. This process is thought to involve the formation of transient pores or the induction of localized membrane destabilization.

Experimental Workflow for Studying Cellular Uptake Mechanisms

Workflow to elucidate cellular uptake pathways.

Experimental Protocol: Fluorescence Microscopy of Cellular Uptake

-

Cell Culture:

-

Seed cells (e.g., HeLa or CHO cells) on glass-bottom dishes or coverslips and culture until they reach the desired confluency.

-

-

Peptide Labeling and Treatment:

-

Label this compound with a fluorescent dye (e.g., FITC or TAMRA).

-

Treat the cells with the fluorescently labeled peptide at the desired concentration (e.g., 1-10 µM) in a serum-free medium.

-

For mechanism studies, pre-incubate cells with endocytosis inhibitors (e.g., 5-(N-Ethyl-N-isopropyl)amiloride (EIPA) for macropinocytosis) for 30-60 minutes before adding the peptide.

-

-

Live-Cell Imaging:

-

Mount the dish or coverslip on a confocal laser scanning microscope equipped with an environmental chamber to maintain temperature (37°C) and CO2 levels.

-

Acquire images at different time points to observe the kinetics of uptake and the intracellular localization of the peptide.

-

-

Image Analysis:

-

Analyze the images to determine the subcellular distribution of the peptide (e.g., plasma membrane, endosomes, cytoplasm, nucleus).

-

Quantify the fluorescence intensity within different cellular compartments to assess the efficiency of uptake and endosomal escape.

-

Quantitative Analysis of Cellular Uptake

Table 2: Cellular Uptake Efficiency of this compound and Conjugates

| Peptide/Conjugate | Cell Line | Assay | Uptake Enhancement | Reference |

| Hexa-arginine SHAL analog | Raji | Cell binding assay | 2-fold increase vs. parent SHAL | [2] |

| Dabcyl-hexaarginine | Jurkat | Flow cytometry | Higher than nonaarginine at 37°C | [3] |

Note: Quantitative uptake efficiency is often reported as a fold increase compared to a control or as a percentage of positive cells, which can vary significantly between cell types and experimental conditions.

Cytotoxicity

A critical aspect for the application of any drug delivery vector is its biocompatibility. The cytotoxicity of this compound is generally low at concentrations effective for cargo delivery. However, at higher concentrations, the membrane-perturbing effects can lead to cell death.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.

-

-

Peptide Treatment:

-

Treat the cells with a serial dilution of the this compound peptide for a defined period (e.g., 24 or 48 hours). Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.

-

-

MTT Incubation:

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control.

-

Plot the cell viability against the peptide concentration and determine the IC50 value (the concentration of peptide that causes 50% inhibition of cell viability).

-

Table 3: Cytotoxicity of Arginine-Rich Peptides

| Peptide | Cell Line | Assay | IC50 | Reference |

| nrCap18 (arginine-rich) | MDA-MB-231 | MTT | ~0.29 µg/mL | [4] |

| nrCap18 (arginine-rich) | MCF-10A (normal) | MTT | 5.23 µg/mL | [4] |

| GA-peptide 2 (arginine-containing) | MCF-7 | MTT | 5.1-7.4 µg/mL | [5] |

| GA-peptide 2 (arginine-containing) | HCT-116 | MTT | 6.6-72.7 µg/mL | [5] |

Note: Specific IC50 values for unmodified this compound are not consistently reported across a wide range of cancer cell lines in the provided search results. The data presented is for other arginine-rich peptides to provide a general context of their cytotoxic potential.

Applications in Drug Delivery

The ability of this compound to efficiently enter cells makes it an attractive candidate for the delivery of therapeutic molecules that have poor membrane permeability. By conjugating a drug to this compound, its intracellular concentration can be significantly increased, potentially enhancing its therapeutic efficacy. Studies have shown that conjugating a selective high-affinity ligand (SHAL) to hexa-arginine enhanced its uptake and retention in lymphoma cells.[2]

Conclusion

This compound peptides possess a unique set of biophysical properties that enable them to effectively overcome the cellular membrane barrier. Their interaction with cell surface components, conformational flexibility, and ability to induce membrane perturbations are key to their function as cell-penetrating peptides. While endocytosis and direct translocation are the primary internalization mechanisms, the specific pathway can be influenced by various factors. With a generally low cytotoxicity profile at effective concentrations, this compound holds significant promise as a versatile tool for the intracellular delivery of a broad range of therapeutic and diagnostic agents. Further research to obtain more comprehensive quantitative data on its biophysical parameters will be crucial for the rational design of more efficient and targeted drug delivery systems.

References

- 1. Binding of oligoarginine to membrane lipids and heparan sulfate: structural and thermodynamic characterization of a cell-penetrating peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hexa-arginine enhanced uptake and residualization of selective high affinity ligands by Raji lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Investigation of cytotoxic effect and action mechanism of a synthetic peptide derivative of rabbit cathelicidin against MDA-MB-231 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Intracellular Fate and Trafficking of Hexaarginine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexaarginine (R6) is a short, cationic cell-penetrating peptide (CPP) that has garnered significant interest as a vector for intracellular drug delivery. Its ability to traverse cellular membranes and deliver a variety of cargo molecules, from small chemical agents to large biomolecules, makes it a valuable tool in therapeutics and biomedical research.[1] This technical guide provides a comprehensive overview of the intracellular journey of this compound, detailing its mechanisms of uptake, endosomal escape, and subsequent subcellular localization. This document synthesizes quantitative data from multiple studies, presents detailed experimental protocols for tracking and analysis, and visualizes key pathways and workflows to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

Cell-penetrating peptides are a class of short peptides capable of entering cells, making them promising vehicles for the intracellular delivery of therapeutic agents.[1] Among these, arginine-rich CPPs, including this compound, are particularly effective. The guanidinium group of arginine is a key player in their ability to interact with the cell membrane and trigger uptake. Understanding the precise mechanisms of this compound's intracellular trafficking is crucial for optimizing its use as a delivery vector, ensuring that the cargo reaches its intended subcellular target to exert its biological effect. This guide will delve into the current knowledge of this compound's cellular uptake, endosomal trafficking and escape, and final intracellular destination.

Cellular Uptake of this compound

The initial and critical step in the journey of this compound is its entry into the cell. While initially thought to be an energy-independent process, a growing body of evidence suggests that arginine-rich CPPs primarily utilize endocytic pathways.

Primary Uptake Mechanism: Macropinocytosis

The predominant pathway for the internalization of this compound and other similar oligoarginines is macropinocytosis, a form of endocytosis that involves the formation of large, irregular vesicles (macropinosomes) from the plasma membrane. This process is initiated by the interaction of the positively charged this compound with negatively charged heparan sulfate proteoglycans on the cell surface. This interaction triggers a signaling cascade that leads to rearrangements of the actin cytoskeleton, resulting in the engulfment of the peptide.

Several studies have demonstrated that the uptake of oligoarginine peptides can be significantly inhibited by amiloride and its derivatives, which are known inhibitors of macropinocytosis. This suggests a crucial role for this pathway in the internalization of these peptides.

Intracellular Trafficking and Endosomal Escape

Once inside the cell within macropinosomes, this compound must escape these vesicles to reach the cytoplasm and subsequently other organelles like the nucleus. This endosomal escape is a critical bottleneck in the delivery of CPP-conjugated cargo.

The Endosomal Pathway

After internalization, macropinosomes mature, acidify, and can eventually fuse with lysosomes, leading to the degradation of their contents. Therefore, for this compound and its cargo to be effective, they must escape this degradative pathway. The exact mechanism of endosomal escape for arginine-rich CPPs is still under investigation, but it is thought to involve the interaction of the positively charged peptides with the negatively charged endosomal membrane, leading to membrane destabilization and pore formation.

Evidence of Endosomal Escape and Cytosolic Localization

Confocal microscopy studies have shown that while at early time points, arginine-rich peptides are often observed in punctate structures indicative of endosomal entrapment, at later time points, a more diffuse fluorescence is seen throughout the cytoplasm and nucleus, signifying successful endosomal escape.

Subcellular Localization

Following endosomal escape, this compound and its conjugated cargo can distribute to various subcellular compartments.

Cytoplasmic and Nuclear Targeting

Studies have demonstrated that once in the cytoplasm, this compound can further traffic to the nucleus.[2][3] This nuclear localization is a significant advantage for the delivery of gene therapies and other nuclear-targeted drugs. The mechanism of nuclear import is believed to be mediated by interactions with components of the nuclear pore complex. Confocal microscopy has shown that a fraction of internalized this compound-conjugated molecules localizes to the nucleus of cells.[2][3]

Quantitative Data on this compound Trafficking

The efficiency of cellular uptake and subsequent trafficking of this compound can be quantified using various techniques. The following tables summarize key quantitative findings from the literature.

| Parameter | Cell Line | Method | Finding | Reference |

| Uptake Enhancement | Raji lymphoma | Whole cell binding assay | 2-fold higher uptake of a this compound-conjugated SHAL analog compared to the parent SHAL. | [2][3] |

| Cellular Retention | Raji lymphoma | Whole cell binding assay | 3-fold more this compound-conjugated SHAL remained associated with cells after washing. | [2][3] |

| Relative Uptake Efficiency | Prostate cells | Fluorescence intensity | R11 > R9 > R13 (Relative uptake of FITC-labeled oligoarginines) |

Table 1: Quantitative Analysis of this compound Uptake and Retention. This table summarizes the quantitative data on the cellular uptake and retention of this compound-conjugated molecules.

| Parameter | Cell Line | Method | Observation | Reference |

| Initial Localization | Various | Confocal Microscopy | Punctate fluorescence in the cytoplasm, indicative of endosomal entrapment. | |

| Later Localization | Various | Confocal Microscopy | Diffuse fluorescence throughout the cytoplasm and nucleus. | [2][3] |

| Nuclear Accumulation | Raji lymphoma | Confocal Microscopy | A fraction of this compound-SHAL localized in the nucleus. | [2][3] |

Table 2: Subcellular Distribution of this compound. This table outlines the observed subcellular localization of this compound over time.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the intracellular fate and trafficking of this compound.

Fluorescent Labeling of this compound

Objective: To conjugate a fluorescent dye to this compound for visualization by microscopy and quantification by flow cytometry.

Materials:

-

This compound peptide with a free amine group (e.g., at the N-terminus or on a lysine side chain)

-

Amine-reactive fluorescent dye (e.g., NHS-ester or isothiocyanate derivative of FITC, Rhodamine, or a Cyanine dye)

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Sodium bicarbonate buffer (0.1 M, pH 8.3)

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

-

Phosphate-buffered saline (PBS)

Protocol:

-

Dissolve the this compound peptide in the sodium bicarbonate buffer.

-

Dissolve the amine-reactive fluorescent dye in a small amount of DMF or DMSO.

-

Add the dye solution to the peptide solution dropwise while gently stirring. The molar ratio of dye to peptide should be optimized, but a 1.5 to 3-fold molar excess of the dye is a good starting point.

-

Allow the reaction to proceed for 1-2 hours at room temperature in the dark.

-

Purify the labeled peptide from the unreacted dye using a size-exclusion chromatography column equilibrated with PBS.

-

Collect the fractions containing the fluorescently labeled peptide, which will typically elute first.

-

Confirm the labeling efficiency and purity by spectrophotometry and HPLC.

Confocal Microscopy for Intracellular Trafficking

Objective: To visualize the uptake, intracellular distribution, and co-localization of fluorescently labeled this compound with endosomal markers.

Materials:

-

Cells cultured on glass-bottom dishes or coverslips

-

Fluorescently labeled this compound

-

Live-cell imaging medium

-

Antibodies against endosomal markers (e.g., EEA1 for early endosomes, LAMP1 for late endosomes/lysosomes)

-

Fluorescently labeled secondary antibodies

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

DAPI or Hoechst for nuclear staining

-

Confocal laser scanning microscope

Protocol:

-

Seed cells on glass-bottom dishes and allow them to adhere and grow to the desired confluency.

-

Replace the culture medium with live-cell imaging medium containing the fluorescently labeled this compound at the desired concentration.

-

Incubate the cells for various time points (e.g., 15 min, 30 min, 1h, 2h) at 37°C.

-

For live-cell imaging, directly visualize the cells using the confocal microscope.

-

For fixed-cell imaging and co-localization studies: a. Wash the cells with PBS to remove excess labeled peptide. b. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature. c. Wash the cells with PBS. d. Permeabilize the cells with 0.1% Triton X-100 for 10 minutes. e. Wash the cells with PBS. f. Block non-specific antibody binding with 1% BSA for 30 minutes. g. Incubate with primary antibodies against endosomal markers overnight at 4°C. h. Wash the cells with PBS. i. Incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark. j. Wash the cells with PBS. k. Stain the nuclei with DAPI or Hoechst for 5 minutes. l. Mount the coverslips on slides with an anti-fade mounting medium.

-

Image the samples using a confocal microscope, acquiring images in separate channels for the labeled this compound, the endosomal marker, and the nucleus.

-

Analyze the images for co-localization using appropriate software.

Flow Cytometry for Uptake Quantification

Objective: To quantify the cellular uptake of fluorescently labeled this compound.

Materials:

-

Cells grown in suspension or adherent cells detached into a single-cell suspension

-

Fluorescently labeled this compound

-

Cell culture medium

-

PBS

-

Trypsin-EDTA (for adherent cells)

-

Flow cytometer

Protocol:

-

Seed cells in a multi-well plate and culture until they reach the desired density.

-

Incubate the cells with various concentrations of fluorescently labeled this compound for a defined period (e.g., 1 hour) at 37°C. Include an untreated control group.

-

After incubation, wash the cells twice with cold PBS to stop the uptake and remove unbound peptide.

-

For adherent cells, detach them using Trypsin-EDTA and resuspend in culture medium. For suspension cells, directly proceed to the next step.

-

Centrifuge the cells and resuspend the pellet in a suitable buffer for flow cytometry (e.g., PBS with 1% BSA).

-

Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity of individual cells.

-

Gate on the live cell population and quantify the mean fluorescence intensity, which is proportional to the amount of internalized this compound.

Signaling Pathways and Experimental Workflows

The interaction of this compound with the cell membrane can trigger intracellular signaling cascades that facilitate its uptake. The rearrangement of the actin cytoskeleton, a key process in macropinocytosis, is regulated by small GTPases of the Rho family, such as Rac1 and RhoA.

Signaling Pathway for this compound Uptake

Caption: Signaling pathway of this compound uptake via macropinocytosis.

Experimental Workflow for Studying this compound Trafficking

Caption: Experimental workflow for investigating this compound's intracellular fate.

Conclusion

This compound represents a potent and versatile tool for intracellular drug delivery. Its cellular uptake is primarily mediated by macropinocytosis, a process that can be both visualized and quantified. Following internalization, a portion of this compound successfully escapes the endosomal pathway to reach the cytoplasm and nucleus. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and harness the potential of this compound as a delivery vector. A thorough understanding of its intracellular journey is paramount for the rational design of more efficient and targeted therapeutic strategies.

References

An In-depth Technical Guide to the Interaction of Hexaarginine with Lipid Bilayers

For Researchers, Scientists, and Drug Development Professionals

Introduction

The interaction of arginine-rich peptides, particularly hexaarginine (R6), with lipid bilayers is a cornerstone of research in cell-penetrating peptides (CPPs) and drug delivery systems. The ability of these peptides to traverse cellular membranes, a significant biological barrier, has opened new avenues for the intracellular delivery of therapeutic molecules. This technical guide provides a comprehensive overview of the core principles governing the interaction between this compound and lipid bilayers, focusing on quantitative data, detailed experimental methodologies, and the underlying molecular mechanisms.

The guanidinium headgroup of arginine is key to its membrane-translocating properties. Unlike other cationic residues like lysine, arginine's planar, bidentate structure allows for stronger, multivalent interactions with the phosphate and sulfate groups on the lipid headgroups of membranes. This interaction initiates a cascade of events, including membrane thinning, pore formation, and ultimately, peptide translocation. Understanding the biophysical and energetic landscape of this process is critical for the rational design of more efficient and specific drug delivery vectors.

Quantitative Analysis of this compound-Lipid Bilayer Interactions

The interaction of this compound with lipid bilayers can be quantified through various biophysical parameters. These measurements are crucial for comparing the efficacy of different peptide sequences and understanding the influence of lipid composition on translocation.

| Parameter | Lipid Composition | Value | Experimental Technique | Reference |

| Binding Affinity (Kd) | POPC:POPG (1:1) | In the micromolar range (specific value not consistently reported across literature) | Isothermal Titration Calorimetry (ITC), Fluorescence Spectroscopy | [1] |

| Free Energy of Pore Nucleation (ΔGpore) | POPG | Reduced in the presence of long-chain oligo-arginines | Molecular Dynamics (MD) Simulations | [1][2] |

| Membrane Thinning | POPG | Reduction in membrane thickness by < 0.1 nm | Molecular Dynamics (MD) Simulations | [1][2] |

| Increase in Area per Lipid | POPG | Increased in the presence of arginine derivatives | Molecular Dynamics (MD) Simulations | [1][2] |

| Zeta Potential Change (Δζ) | DOPC/DOPG | From -44 mV to +15 mV | Electrophoretic Mobility | [3] |

| Zeta Potential Change (Δζ) | DPPC/DOPG | From -64 mV to +8 mV | Electrophoretic Mobility | [3] |

| Free Energy Barrier for Translocation | Neuronal Lipid Bilayer | ~110 - 180 kJ mol-1 (for similar arginine-rich peptides) | Coarse-Grained Molecular Dynamics (CG-MD) Simulations | [4] |

Note: Quantitative data for this compound specifically can be limited; therefore, data from similar oligo-arginine peptides are included for context. The lipid composition significantly influences these values.

Key Experimental Protocols

A multi-faceted experimental approach is necessary to fully characterize the interaction of this compound with lipid bilayers.[5][6] Below are detailed methodologies for key experiments.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the peptide-lipid interaction.[7][8][9][10]

Objective: To determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of this compound binding to lipid vesicles.

Methodology:

-

Vesicle Preparation:

-

Prepare large unilamellar vesicles (LUVs) of the desired lipid composition (e.g., POPC/POPG) by extrusion.

-

Resuspend the final vesicle pellet in the desired buffer (e.g., PBS) to a final lipid concentration of 4–45 mM.

-

-

Sample Preparation:

-

Dissolve this compound in the same buffer to a concentration of 25–50 μM.

-

Degas both the peptide solution and the lipid vesicle suspension.

-

-

Titration:

-

Load the peptide solution into the sample cell of the calorimeter.

-

Load the lipid vesicle suspension into the injection syringe.

-

Perform a series of injections (e.g., 5–10 μL aliquots) of the lipid vesicles into the peptide solution at a constant temperature (e.g., 25 °C).

-

-

Data Analysis:

-

Integrate the heat flow peaks for each injection.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to extract the thermodynamic parameters.[11]

-

Fluorescence Spectroscopy

Fluorescence-based assays are versatile for studying peptide binding, membrane perturbation, and translocation kinetics.[12][13]

Objective: To monitor this compound binding to and leakage of lipid vesicles.

Methodology (Calcein Leakage Assay):

-

Vesicle Preparation:

-

Prepare LUVs encapsulating a fluorescent dye (e.g., calcein) at a self-quenching concentration.

-

Remove unencapsulated dye via size-exclusion chromatography.

-

-

Assay:

-

Add the calcein-loaded vesicles to a cuvette with buffer.

-

Add this compound to the desired final concentration.

-